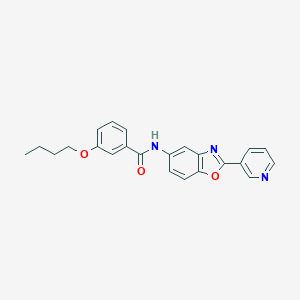![molecular formula C21H20N4O2S2 B278649 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as BPTP, is a small molecule that has been extensively studied for its potential applications in scientific research. BPTP is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of BPTP involves its ability to bind to and inhibit the activity of certain enzymes and proteins. For example, BPTP binds to the active site of human carbonic anhydrase II, inhibiting its activity and preventing the production of bicarbonate ions. This leads to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Similarly, BPTP inhibits the activity of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a decrease in inflammation.
Biochemical and Physiological Effects
BPTP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against enzymes and pro-inflammatory cytokines, BPTP has been shown to exhibit antioxidant activity, which is beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. BPTP has also been shown to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BPTP in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in disease processes. Additionally, BPTP has been shown to exhibit low toxicity in vitro, which makes it a safe and effective tool for studying biological processes. One of the limitations of BPTP is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BPTP. One area of research is the development of BPTP analogs with improved solubility and bioavailability. Additionally, the role of BPTP in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation. Finally, the potential use of BPTP as a therapeutic agent in cancer treatment is an area of active research.
Synthesemethoden
BPTP can be synthesized using a two-step process. The first step involves the reaction of 4-methylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to yield 5-(4-methylphenyl)-1,3,4-thiadiazol-2-ylthioacetamide. The second step involves the reaction of this intermediate with benzyl chloroformate and pyrrolidine-3-carboxylic acid to yield BPTP.
Wissenschaftliche Forschungsanwendungen
BPTP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II, which is implicated in a variety of diseases, including glaucoma, epilepsy, and osteoporosis. BPTP has also been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, BPTP has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
Produktname |
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C21H20N4O2S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-7-9-17(10-8-14)25-12-16(11-18(25)26)19(27)22-20-23-24-21(29-20)28-13-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,22,23,27) |
InChI-Schlüssel |
UESBXCRSEZWTSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)

![N-[2-(4-Ethoxy-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B278587.png)
